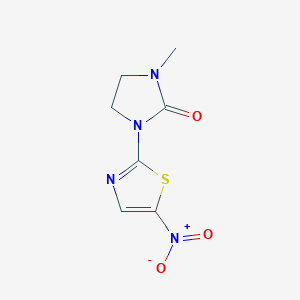
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that contains both thiazole and imidazolidinone rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-nitrothiazole with an appropriate imidazolidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to its electron-rich nature.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can be compared with other similar compounds such as:
5-Nitrothiazole derivatives: Known for their antimicrobial properties.
Imidazolidinone derivatives: Explored for their anti-inflammatory and anticancer activities.
Thiazole derivatives: Widely studied for their diverse biological activities, including antioxidant, analgesic, and antiviral properties.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
CAS No. |
14746-93-1 |
|---|---|
Molecular Formula |
C7H8N4O3S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O3S/c1-9-2-3-10(7(9)12)6-8-4-5(15-6)11(13)14/h4H,2-3H2,1H3 |
InChI Key |
GKQRMPRUULAZQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



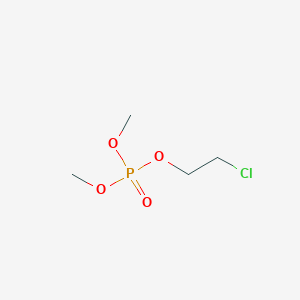

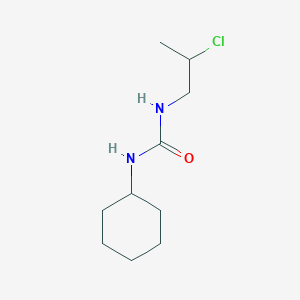
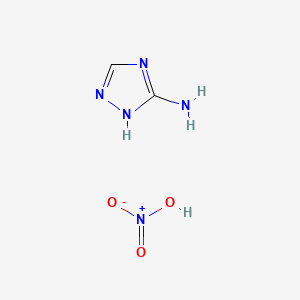
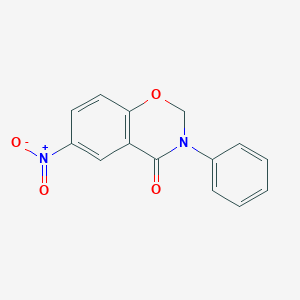
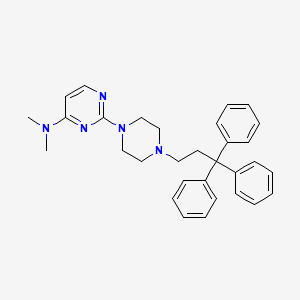

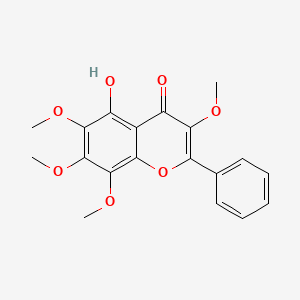


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
